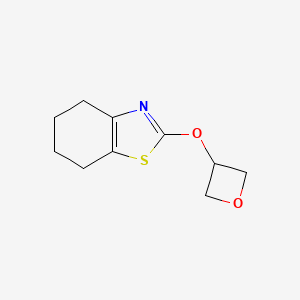

2-(氧杂环丁-3-氧基)-4,5,6,7-四氢-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

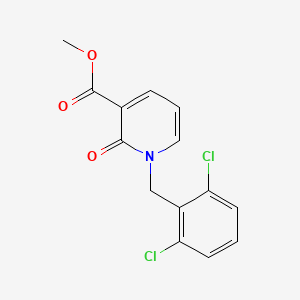

The compound 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their antitumor properties . The oxetane ring, a four-membered cyclic ether, is known for its strain and reactivity, which can be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and can be modified to introduce various substituents, such as oxetane, to the benzothiazole core. For instance, the Jacobsen cyclization is a common method used to synthesize fluorinated benzothiazoles . Similarly, the fusion of α-amino acid esters with aromatic aldehydes can lead to the formation of oxazolidines and thiazolidines, which upon further reactions can yield benzothiazole derivatives . Copper-catalyzed oxidative decarboxylative arylation is another method that can be used to synthesize 2-aryl benzothiazoles .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as NMR and mass spectrometry . The introduction of substituents like oxetane can influence the electronic structure and molecular packing, which in turn affects the compound's reactivity and biological properties .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including oxidative decarboxylation , Mannich reactions , and cyclization to form bicyclic compounds . The presence of functional groups such as oxetane can also influence the reactivity of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. For example, the introduction of fluorine atoms can significantly alter the cytotoxicity and specificity of benzothiazole derivatives against cancer cell lines . The aggregation-induced emission properties of benzothiazole-substituted tetraphenylethylenes demonstrate the impact of molecular structure on photophysical properties .

Relevant Case Studies

Several studies have demonstrated the antitumor properties of benzothiazole derivatives. For instance, 2-(4-Aminophenyl)benzothiazoles have shown selective growth inhibitory properties against human cancer cell lines, with metabolism playing a crucial role in their selective profile of anticancer activity . Fluorinated benzothiazoles have been potently cytotoxic in vitro against sensitive human breast cancer cell lines . Additionally, 2-hydroxy benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing potent cytotoxic effects against MCF-7 breast cancer cells .

科学研究应用

缓蚀作用

苯并噻唑衍生物因其缓蚀性能而被探索。例如,实验和理论研究表明,某些苯并噻唑衍生物在酸性环境中对钢腐蚀提供了实质性的保护。这些化合物通过物理和化学手段吸附在金属表面上,表现出很高的抑制效率,表明它们在工业应用中作为有效的缓蚀剂的潜力 (胡等人,2016)。

药物合成

苯并噻唑作为各种药物化合物的合成中的关键中间体。一个值得注意的应用包括 TEMPO 催化的电解 C-H 硫醇化,能够合成苯并噻唑和噻唑并吡啶,它们普遍存在于药物和有机材料中。这种方法提供了一种无金属和试剂的合成这些化合物的途径,突出了苯并噻唑在药物合成中的多功能性 (钱等人,2017)。

抗癌研究

苯并噻唑衍生物已经证明了作为抗癌剂的潜力。例如,某些衍生物已通过涉及活性氧物质生成和线粒体介导的死亡信号的机制对肿瘤细胞表现出细胞毒性作用。这些发现强调了苯并噻唑衍生物在开发新的抗癌疗法中的治疗潜力 (Repický 等人,2009)。

抗菌活性

苯并噻唑衍生物的合成和评估也揭示了它们的抗菌特性。从苯并噻唑合成的新的化合物已经过评估,以了解它们对细菌和真菌菌株的有效性,显示出广谱抗菌活性。这表明它们在开发新的抗菌剂中的应用 (Rajeeva 等人,2009)。

传感和检测

基于苯并噻唑的化合物已被用于开发生理 pH 传感传感器。例如,一种基于苯并噻唑的聚集诱导发射发光体表现出可逆的酸/碱转换发射转变,适用于检测生物样品中的 pH 波动。该应用突出了苯并噻唑衍生物在创建用于生化和环境监测的灵敏和选择性传感器的潜力 (李等人,2018)。

安全和危害

属性

IUPAC Name |

2-(oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGSWTZHHWHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)